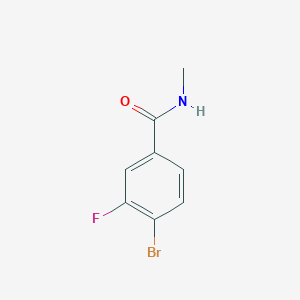

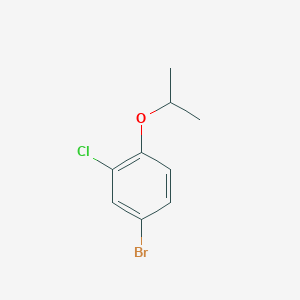

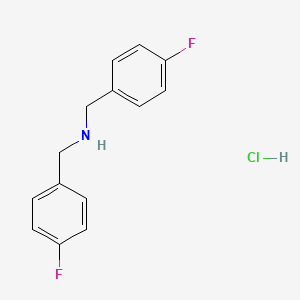

![molecular formula C6H5N3 B1291449 1H-Pyrrolo[2,3-d]pyridazine CAS No. 271-35-2](/img/structure/B1291449.png)

1H-Pyrrolo[2,3-d]pyridazine

Übersicht

Beschreibung

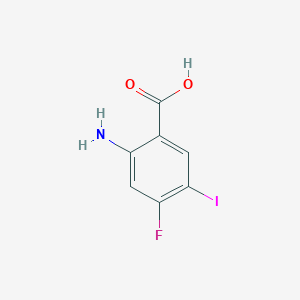

1H-Pyrrolo[2,3-d]pyridazine is a heterocyclic compound that features a pyrrole ring fused to a pyridazine ring. This structural motif is of interest due to its presence in various biologically active molecules and potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of pyrrolopyridazine derivatives can be achieved through various methods. For instance, a catalyst-free tandem hydroamination-aromatic substitution sequence has been reported to synthesize 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazines, which expands the scope of pyridazine chemistry and can lead to drug-like molecules with favorable properties . Another approach involves an inverse electron demand Diels-Alder reaction to synthesize highly electron-deficient pyrrolo[3,4-d]pyridazine-5,7-diones, which have applications as electrochromic materials . Additionally, pyrrolo[1,2-b]pyridazine derivatives have been synthesized via 1,3-dipolar cycloaddition reactions .

Molecular Structure Analysis

The molecular structure of pyrrolopyridazine derivatives can exhibit interesting tautomeric behaviors. For example, 1,2-dihydro-6H-pyrrolo[3,4-d]pyridazine-1-ones predominantly exist in equilibrium with their 1-hydroxypyridazine form, while tetrahydro derivatives show a preference for monohydroxy-oxo tautomeric forms . The crystal structure of ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate reveals intermolecular hydrogen bonding that links molecules into a two-dimensional network .

Chemical Reactions Analysis

Pyrrolopyridazine derivatives can undergo various chemical reactions. Electrophilic substitutions on pyrrolo[1,2-b]pyridazines have been explored, leading to mono- to tetrasubstituted derivatives . A switchable synthesis of pyrroles and pyrazines has been demonstrated using a Rh(II)-catalyzed reaction of 1,2,3-triazoles with isoxazoles, providing insight into the reaction mechanism and the influence of catalysts . Furthermore, a one-pot synthesis of pyrrolo[3,2-d]pyridazine derivatives has been achieved through a zirconocene-mediated four-component coupling process .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyridazine derivatives are influenced by their molecular structure and substituents. For example, the electron-deficient nature of pyrrolo[3,4-d]pyridazine-5,7-diones makes them suitable for use as electrochromic materials due to their good optical contrast and fast switching speed . The solid-phase synthesis approach has been used to create libraries of pyrrolopyridazine derivatives, showcasing the versatility of these compounds . The intermolecular interactions observed in crystal structures, such as hydrogen bonding, can affect the material properties and stability of these compounds .

Wissenschaftliche Forschungsanwendungen

1. Application in Diabetes Treatment

- Summary of the Application: Pyrrolo[2,3-d]pyrimidine-based analogues were designed, synthesized, and evaluated for their ability to inhibit the α-amylase enzyme in order to treat diabetes .

- Methods of Application or Experimental Procedures: The compounds were designed and synthesized, and their ability to inhibit the α-amylase enzyme was evaluated through in vitro antidiabetic analysis .

- Results or Outcomes: Compounds 5b, 6c, 7a, and 7b demonstrated excellent antidiabetic action with IC 50 values in the 0.252–0.281 mM range . At a 200 μg/mL concentration, the exceptional percent inhibition values for compounds 5a, 5b, 5d, and 6a varied from 97.79±2.86% to 85.56±4.13% overperforming the standard (acarbose) .

2. Application in Cancer Treatment

- Summary of the Application: A new series of pyrrolo[2,3-d]pyrimidine derivatives were designed and synthesized to contain chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2. These compounds were tested in vitro against seven selected human cancer cell lines .

- Methods of Application or Experimental Procedures: The compounds were designed and synthesized using microwave technique. The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .

- Results or Outcomes: Compounds 14a, 16b and 18b were the most active toward MCF7 with IC 50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin (Dox.) (26.1 μg/ml). Additionally, compound 17 exerted promising cytotoxic effects against HePG2 and PACA2 with IC 50 (8.7 and 6.4 μg/ml, respectively) relative to Dox. (21.6 and 28.3 μg/ml, respectively) .

3. Application in Antimicrobial, Antifungal, and Antiviral Activities

- Summary of the Application: Pyrrolopyrazine derivatives, including 1H-Pyrrolo[2,3-d]pyridazine, have exhibited different biological activities, such as antimicrobial, antifungal, and antiviral activities .

- Methods of Application or Experimental Procedures: The compounds were designed and synthesized, and their antimicrobial, antifungal, and antiviral activities were evaluated through in vitro analysis .

- Results or Outcomes: According to the findings, pyrrolo [1,2-a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities .

4. Application in Cancer Therapy Targeting FGFR

- Summary of the Application: A class of 1H-Pyrrolo[2,3-b]pyridine derivatives targeting FGFR (Fibroblast Growth Factor Receptors) has been developed. Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors .

- Methods of Application or Experimental Procedures: The compounds were designed and synthesized, and their ability to inhibit FGFR was evaluated through in vitro analysis .

- Results or Outcomes: The research has shown that these compounds have development prospects in cancer therapy .

5. Application in Antimicrobial, Antifungal, and Antiviral Activities

- Summary of the Application: Pyrrolopyrazine derivatives, including 1H-Pyrrolo[2,3-d]pyridazine, have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

- Methods of Application or Experimental Procedures: The compounds were designed and synthesized, and their antimicrobial, antifungal, and antiviral activities were evaluated through in vitro analysis .

- Results or Outcomes: According to the findings, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities .

6. Application in Cancer Therapy Targeting FGFR

- Summary of the Application: A class of 1H-Pyrrolo[2,3-b]pyridine derivatives targeting FGFR (Fibroblast Growth Factor Receptors) has been developed. Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors .

- Methods of Application or Experimental Procedures: The compounds were designed and synthesized, and their ability to inhibit FGFR was evaluated through in vitro analysis .

- Results or Outcomes: The research has shown that these compounds have development prospects in cancer therapy .

Safety And Hazards

While 1H-Pyrrolo[2,3-d]pyridazine shows promise in drug development, safety assessments are critical. Researchers must evaluate its toxicity, potential side effects, and metabolic pathways. Proper handling and storage protocols are essential to minimize risks during synthesis and experimentation.

Zukünftige Richtungen

Future research should explore the biological activities of 1H-Pyrrolo[2,3-d]pyridazine in greater detail. Investigating its interactions with specific targets (enzymes, receptors, etc.) and optimizing its pharmacokinetic properties will pave the way for novel drug candidates. Additionally, structural modifications and analog synthesis could lead to more potent derivatives.

Eigenschaften

IUPAC Name |

1H-pyrrolo[2,3-d]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c1-2-7-6-4-9-8-3-5(1)6/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCRSIUOCDHDRMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CN=NC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626509 | |

| Record name | 1H-Pyrrolo[2,3-d]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrrolo[2,3-d]pyridazine | |

CAS RN |

271-35-2 | |

| Record name | 1H-Pyrrolo[2,3-d]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

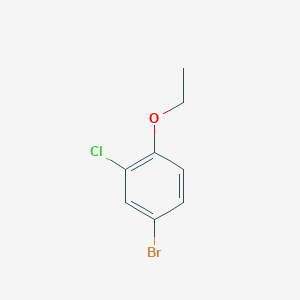

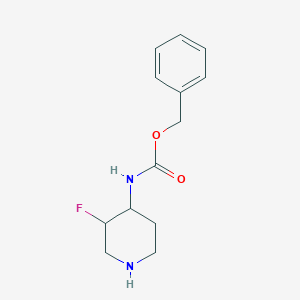

![2-[(6-Chloropyridin-2-yl)oxy]ethan-1-ol](/img/structure/B1291369.png)